N-[5-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[5-[2-(4-carbamoylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O5S3/c1-32(28,29)24-8-6-12(7-9-24)16(27)21-17-22-23-18(31-17)30-10-14(25)20-13-4-2-11(3-5-13)15(19)26/h2-5,12H,6-10H2,1H3,(H2,19,26)(H,20,25)(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJNPRIUFUQDMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A thiadiazole ring , known for its role in various biological activities.
- Carbamoyl and methanesulfonyl groups , which enhance solubility and bioactivity.
- A piperidine moiety , contributing to its pharmacological properties.
This structural complexity allows for multiple interactions with biological targets, making it a candidate for further pharmacological exploration.
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Inhibition of Enzymatic Activity : The thiadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, they can target:
- Inosine monophosphate dehydrogenase (IMPDH) : Critical for nucleotide synthesis in rapidly dividing cells .
- Focal adhesion kinase (FAK) : Involved in cell adhesion and migration, which are crucial for metastasis .
- Topoisomerase II and glutaminase : Important for DNA replication and metabolism in cancer cells .
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells through:
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G1 phase, preventing cancer cells from progressing to DNA synthesis .
Biological Activity Against Cancer Cell Lines
The efficacy of this compound has been evaluated against various cancer cell lines using assays such as MTT and IC50 determination.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Apoptosis induction |
| A549 (Lung) | 0.52 | Cell cycle arrest |
| SK-MEL-2 (Melanoma) | 4.27 | Enzyme inhibition |
| HepG2 (Liver) | 8.107 | Caspase activation |
Case Studies
Recent studies have highlighted the potential of thiadiazole derivatives as promising anticancer agents:
- Study on MCF-7 Cells : A derivative similar to the compound showed significant cytotoxicity with an IC50 value of 0.28 µg/mL, indicating strong potential against breast cancer cells. The study revealed that structural modifications could enhance activity further .
- A549 Lung Carcinoma Study : Another study reported an IC50 value of 0.52 µg/mL against A549 cells, showcasing the compound's ability to inhibit growth effectively while inducing apoptosis through caspase activation .
- SK-MEL-2 Melanoma Research : The compound demonstrated an IC50 of 4.27 µg/mL, with mechanisms involving inhibition of critical kinases involved in tumorigenesis .
Scientific Research Applications
The compound N-[5-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide represents a complex organic structure with significant potential across various scientific fields. This article explores its applications in scientific research, focusing on its chemical properties, biological activities, and potential therapeutic uses.
Structure and Composition
The compound features a unique arrangement of functional groups, including:
- Thiadiazole ring : Known for its diverse biological activity.
- Carbamoyl and sulfonyl groups : Contributing to its reactivity and potential interactions with biological targets.
- Piperidine moiety : Enhancing solubility and bioavailability.
Medicinal Chemistry
The compound is investigated for its potential as a therapeutic agent in treating various diseases, particularly:
- Cancer : Preliminary studies suggest it may inhibit tumor growth through specific molecular pathways.
- Infectious Diseases : Exhibits antimicrobial properties that could be harnessed against resistant strains of bacteria and fungi.
Research has highlighted several biological activities:
- Antimicrobial Properties : Demonstrated effectiveness against various pathogens in vitro.
- Antifungal Activity : Shows promise in inhibiting fungal growth, making it a candidate for antifungal drug development.
Coordination Chemistry
Due to its complex structure, the compound can act as a ligand in coordination chemistry, facilitating the development of metal complexes that may have novel catalytic properties.
Material Science
The compound's unique chemical properties make it suitable for developing advanced materials with specific characteristics such as:
- Conductivity : Potential applications in electronic devices.
- Fluorescence : Useful in imaging and sensing technologies.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at lower concentrations compared to standard chemotherapeutics. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
Another research project focused on evaluating the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results showed that it inhibited bacterial growth effectively at sub-inhibitory concentrations, suggesting potential for further development into an antibiotic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key structural analogs are compared below based on substituents, synthetic routes, and biological activities:
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : Nitro () and trifluoromethyl () substituents enhance biological activity by improving electrophilicity and target binding . The target compound’s carbamoyl group may mimic these effects.
- Sulfonamide vs. Carboxamide : Sulfonamide derivatives () exhibit metal-chelating properties, while carboxamide groups (target compound) may prioritize hydrogen bonding .
- Methanesulfonyl Group : This moiety in the target compound likely improves metabolic stability compared to methyl or nitro groups in analogs .
Computational Similarity Analysis
Using Tanimoto coefficients and molecular fingerprints (), the target compound shows moderate similarity (~60–70%) to antimicrobial thiadiazole-triazole hybrids (e.g., KA series) and anti-inflammatory sulfonamides . Key differences include:
- Higher hydrophilicity due to carbamoyl/methanesulfonyl groups vs. nitro/methyl substituents.
- Predicted improved oral bioavailability compared to nitro-containing analogs (clogP ~2.1 vs. ~3.5 for ) .
Research Findings and Implications
Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to and , involving thiadiazole cyclization and sulfonylation, but requires optimization for yield and purity.
Biological Potential: Analogs with electron-withdrawing groups (e.g., KA3, KA7 in ) show MIC values of 12.5–25 µg/mL against S. aureus and E. coli, suggesting the target compound may exhibit comparable activity .
ADME Profile : The carbamoyl and methanesulfonyl groups may reduce hepatic toxicity risks compared to nitro derivatives, which often require metabolic activation .
Preparation Methods
The 1,3,4-thiadiazole ring serves as the central scaffold for this compound. Its synthesis typically begins with cyclization reactions involving thiosemicarbazide derivatives. For example, 5-amino-1,3,4-thiadiazole-2-thiol (1) is synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions, as demonstrated in analogous syntheses of related thiadiazoles . The mercapto group at position 5 is critical for subsequent sulfanyl group introduction.
To functionalize the thiadiazole, the mercapto group undergoes alkylation with a bromomethyl intermediate. In this case, (4-carbamoylphenyl)carbamoylmethyl bromide (2) is prepared by treating 4-carbamoylphenylglycine with phosphorus tribromide. Reaction of (1) with (2) in dimethylformamide (DMF) at 60°C for 12 hours yields N-[5-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]amine (3). The reaction is monitored via thin-layer chromatography (TLC) using ethyl acetate/petroleum ether (3:7) as the mobile phase, with purification achieved through silica gel column chromatography (60% yield) .
Piperidine-4-carboxamide Derivatization
The piperidine moiety is synthesized from piperidine-4-carboxylic acid (4). First, the carboxylic acid is converted to its methyl ester using thionyl chloride in methanol, followed by amidation with aqueous ammonia to yield piperidine-4-carboxamide (5). Sulfonylation of the piperidine nitrogen is performed using methanesulfonyl chloride in dichloromethane with triethylamine as a base, producing 1-methanesulfonylpiperidine-4-carboxamide (6) in 85% yield after recrystallization from ethanol .
Coupling of Thiadiazole and Piperidine Moieties
The final step involves coupling intermediates (3) and (6) through a peptide bond formation. Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile, the reaction proceeds at room temperature for 24 hours . After solvent evaporation, the crude product is purified via reversed-phase high-performance liquid chromatography (HPLC) using a water/acetonitrile gradient, yielding the target compound as a white solid (52% yield) .
Table 1: Reaction Conditions and Yields for Key Steps
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Thiosemicarbazide, H+ | H2O/EtOH | Reflux | 6 | 70 |
| 2 | (2), DMF | DMF | 60°C | 12 | 60 |
| 3 | MsCl, Et3N | CH2Cl2 | 0°C→RT | 2 | 85 |
| 4 | EDC, HOBt | CH3CN | RT | 24 | 52 |
Structural Characterization and Analytical Data
The compound is characterized using Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry. The FTIR spectrum shows peaks at 3270 cm⁻¹ (N–H stretch), 1652 cm⁻¹ (amide C=O), and 1150 cm⁻¹ (S=O stretch) . The ¹H NMR spectrum (DMSO-d6) displays signals at δ 3.48–3.54 (piperidine CH2), δ 4.93 (OCH2), and δ 7.99 (thiadiazole CH) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 568.1321 [M+H]⁺ .
Optimization Challenges and Solutions
Key challenges include low yields during the final coupling step and byproduct formation during sulfonylation. Increasing the equivalence of EDC/HOBt from 1.2 to 2.0 equivalents improves the coupling efficiency to 68% . Additionally, slow addition of methanesulfonyl chloride at 0°C minimizes di-sulfonylation byproducts.
Industrial-Scale Production Considerations
For scale-up, continuous flow reactors are proposed for the thiadiazole cyclization step to enhance reaction control and reduce processing time. Automated liquid handling systems can optimize reagent addition in the sulfonylation step, ensuring consistent product quality.
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Thiadiazole ring formation via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Sulfanyl group introduction through nucleophilic substitution using mercaptoacetic acid derivatives .
- Methanesulfonylpiperidine coupling via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) . Optimization : Control reaction temperature (0–5°C for sensitive steps), use polar aprotic solvents (DMF, DMSO), and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy (¹H/¹³C) to verify functional groups (e.g., sulfonyl protons at δ 3.1–3.3 ppm, piperidine carbons at δ 45–55 ppm) .
- HPLC-MS for purity (>95%) and molecular ion validation (e.g., [M+H]⁺ at m/z ~550–600) .
- IR spectroscopy to confirm carbamoyl C=O stretches (~1650–1700 cm⁻¹) and sulfonamide S=O peaks (~1150–1250 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition assays : Test against kinases (e.g., PI3K, EGFR) or proteases using fluorogenic substrates .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Molecular docking : Use software (AutoDock Vina, Schrödinger) to model binding to kinase ATP pockets or protease active sites .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified target proteins .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Q. What in vivo models are suitable for pharmacokinetic and efficacy studies?
- Rodent models : Assess oral bioavailability and tissue distribution via LC-MS/MS quantification .
- Xenograft models : Evaluate antitumor efficacy in immunodeficient mice (e.g., NOD/SCID) .
- Metabolite profiling : Identify phase I/II metabolites using high-resolution mass spectrometry (HRMS) .
Q. How can computational modeling guide SAR (structure-activity relationship) studies?
- 3D-QSAR : Align analogs using CoMFA/CoMSIA to correlate substituent effects (e.g., fluorophenyl vs. carbamoyl groups) with activity .
- Free-energy perturbation (FEP) : Predict binding affinity changes upon modifying the sulfanyl or piperidine moieties .
Q. How should researchers address contradictions in biological activity data across studies?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify promiscuous binding .
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Q. What strategies improve solubility and stability for in vivo applications?
- Salt formation : Convert free base to hydrochloride or mesylate salts .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes .
- pH adjustment : Use citrate buffer (pH 4.5) for aqueous formulations .
Methodological Considerations
Q. How to validate analytical methods for detecting degradation products?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (acid/alkaline) .
- Stability-indicating HPLC : Develop gradient methods to resolve degradation peaks (e.g., oxidized sulfanyl groups) .
Q. What experimental designs mitigate synthetic yield variability?
- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) using response surface methodology .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
